molecular formula C13H16O4 B11870145 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B11870145
M. Wt: 236.26 g/mol
InChI Key: NBERTOIDHJHJEV-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one is a dihydronaphthalenone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class have demonstrated significant potential in various biological activities. Specifically, structurally similar trimethoxy-dihydronaphthalenone analogs have been identified in molecular docking studies as potential Angiotensin-Converting Enzyme (ACE) inhibitors, showing interaction modes comparable to known drugs like captopril . Furthermore, the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold is recognized as a promising core structure in the development of anti-neuroinflammatory agents . Research indicates that DHN derivatives can exhibit low toxicity and work by significantly down-regulating the NF-κB signaling pathway, a key regulator of inflammation, and reducing the production of pro-inflammatory cytokines . This makes such compounds valuable tools for researching treatments for neuroinflammatory conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5,6,7-trimethoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C13H16O4/c1-15-11-7-8-6-9(14)4-5-10(8)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3

InChI Key

NBERTOIDHJHJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCC(=O)CC2=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate via Grignard Addition

The Grignard reaction serves as a foundational step in constructing the tetralone scaffold. In a protocol adapted from JETIR, 3,4,5-trimethoxyphenyl magnesium bromide is prepared by reacting 1-bromo-3,4,5-trimethoxybenzene with magnesium turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent is subsequently added to a 6,7-substituted-3,4-dihydronaphthalen-1(2H)-one derivative under reflux conditions. The reaction proceeds via nucleophilic addition to the ketone, forming a tertiary alcohol intermediate.

Key conditions include:

  • Solvent : Anhydrous THF

  • Temperature : 60°C

  • Reaction time : 1 hour post-addition

The intermediate is isolated as a dark brown gummy solid with an average yield of 85.18%.

Oxidation to Target Compound

The tertiary alcohol intermediate undergoes oxidation to yield the final tetralone. Chromium(VI) oxide (CrO₃) in formic acid is employed as the oxidizing agent, facilitating the conversion of the alcohol to a ketone. The reaction mixture is stirred at room temperature, with progress monitored via thin-layer chromatography (TLC).

Characterization data :

  • IR : A strong absorption band at 1695–1712 cm⁻¹ confirms the presence of the carbonyl group (C=O).

  • ¹H NMR (CDCl₃) : Signals at δ 1.89–2.80 ppm (4H, m, CH₂), δ 3.83–3.94 ppm (9H, s, OCH₃), and δ 6.67–7.87 ppm (4H, m, aromatic protons) align with the target structure.

  • Yield : 82.18–87.98%, depending on substituents.

Oxidation of Tetrahydronaphthalene Precursors

DDQ-Mediated Oxidation

An alternative route, reported in ACS Omega, utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize tetrahydronaphthalenes (THN) to α-tetralones. Functionalized THN precursors, derived from Morita–Baylis–Hillman (MBH) adducts, are treated with DDQ in aqueous acetic acid under reflux.

Optimized conditions :

  • Oxidant : DDQ (2 equivalents)

  • Solvent : Acetic acid : water (9:1 v/v)

  • Temperature : Reflux (≈118°C)

  • Reaction time : 6–8 hours

This method achieves yields of 90–98%, significantly higher than CrO₃-based protocols.

Reaction Mechanism and Regioselectivity

The oxidation proceeds via a hydride abstraction mechanism, where DDQ acts as a hydride acceptor. The aqueous acidic environment stabilizes reactive intermediates, ensuring regioselective formation of the α-tetralone. Computational studies suggest that electron-donating methoxy groups at positions 5, 6, and 7 enhance the stability of the transition state, favoring product formation.

Comparative Analysis of Synthetic Methods

Yields and Efficiency

Method Oxidizing Agent Yield (%) Reaction Time
Grignard/CrO₃ oxidationCrO₃82–8812–24 hours
DDQ oxidationDDQ90–986–8 hours

The DDQ-mediated method surpasses traditional CrO₃ oxidation in both yield and reaction time, attributed to milder conditions and reduced side reactions.

Scalability and Practical Considerations

  • Grignard route : Requires stringent anhydrous conditions, limiting scalability.

  • DDQ route : Compatible with aqueous solvents, facilitating large-scale synthesis.

Structural and Spectroscopic Validation

Infrared Spectroscopy

Consistent C=O stretching frequencies (1695–1712 cm⁻¹) across both methods confirm ketone formation.

Nuclear Magnetic Resonance

  • ¹³C NMR (CDCl₃) : Resonances at δ 199.8 ppm (C=O), δ 56.3–60.8 ppm (OCH₃), and δ 31.3–45.6 ppm (aliphatic CH₂ groups) provide unambiguous structural assignment.

  • HRMS : Molecular ion peaks at m/z 236.26 ([M+H]⁺) match the theoretical mass of C₁₃H₁₆O₄ .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction to fully saturated naphthalene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the methoxy or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one has been studied for its potential therapeutic effects. Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with reports indicating an increase in apoptotic cell percentages of 69% and 54% for specific derivatives when compared to control groups .

Table 1: Cytotoxicity of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one Derivatives

Compound DerivativeApoptosis Induction (%)Cytotoxicity (%)
6-Methyl derivative6953
6-Amino derivative5446

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity. Research suggests that various derivatives of naphthalene compounds exhibit inhibition against a range of microbial strains. The presence of methoxy groups enhances the lipophilicity of the molecules, which may contribute to their ability to penetrate microbial membranes effectively .

Synthesis and Structural Studies

The synthesis of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions including Grignard reactions and oxidation processes. For example, the synthesis can be achieved through the oxidation of specific tetrahydronaphthalene precursors using chromium (VI) oxide under controlled conditions. This method provides insight into the structural modifications that enhance biological activity .

Table 2: Synthesis Conditions for Derivatives

Reaction TypeReagents UsedYield (%)
OxidationChromium (VI) oxide~87
Grignard ReactionMagnesium turnings with brominated compoundsVariable

Pharmacological Insights

Pharmacologically, the compound's derivatives are being investigated for their potential roles in treating various diseases beyond cancer. The ability to modify the methoxy groups allows for tuning the biological activity and selectivity of these compounds towards specific targets in disease pathways .

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

    DNA Interaction: Intercalation or binding to DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Dihydronaphthalenone Derivatives

The biological and chemical properties of dihydronaphthalenones are highly sensitive to substituent type, position, and number. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities Reference
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one 5,6,7-OCH₃ C₁₃H₁₆O₄ 236.26 (Hypothetical) Synthetic intermediate, potential bioactive scaffold -
6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one 6,7-OCH₃ C₁₂H₁₄O₃ 206.24 Anti-HIV derivatives (triazolization reactions)
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one 7-OCH₃, 1,1-(CH₃)₂ C₁₃H₁₆O₂ 204.27 Intermediate for brominated analogs (e.g., anticancer agents)
6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 6-F, 1-CH(CH₃)₂ C₁₃H₁₅FO 206.26 Hydrogenation catalyst, antiarrhythmic activity
6-Phenyl-3,4-dihydronaphthalen-2(1H)-one 6-C₆H₅ C₁₆H₁₄O 222.29 Non-steroidal 5α-reductase inhibitor (BPH treatment)
Eremolongine C/F (diterpenoid derivatives) 1,5,6-OH, 4,7-CH₃ C₂₀H₂₈O₄ 332.44 Natural products with modified side chains (antibacterial potential)

Biological Activity

5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one (CAS Number: 90266-18-5) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antioxidant properties, antimicrobial activity, and implications for drug development.

The molecular formula of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one is C13H16O4C_{13}H_{16}O_4 with a molecular weight of 236.264 g/mol. Its structure features three methoxy groups that are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.264 g/mol
CAS Number90266-18-5
LogP1.77020

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that naphthalene derivatives can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test and the reducing power assay. Although specific data for 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one is limited, its structural analogs suggest a potential for similar effects .

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been explored in various studies. For example, compounds with methoxy substitutions have shown efficacy against a range of bacteria and fungi. While direct studies on 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one are scarce, the presence of methoxy groups typically enhances antimicrobial activity by increasing lipophilicity and membrane penetration .

Case Studies

  • Antioxidant Evaluation : A study evaluating a related compound demonstrated that it significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured through various assays, indicating a potential therapeutic application for oxidative stress-related conditions .
  • Antimicrobial Testing : In another study focusing on structurally similar compounds, it was found that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one may possess similar properties warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is often linked to their structural features. The presence of methoxy groups can enhance bioactivity by:

  • Increasing solubility in lipids.
  • Modifying electronic properties that affect receptor interactions.

Research into SAR has shown that specific substitutions on the naphthalene ring can significantly impact the potency and selectivity of these compounds against various biological targets .

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